N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Kinase inhibition Structure-activity relationship Pyrazole regioisomer

Researchers seeking well-defined heterocyclic scaffolds for kinase drug discovery often face supply chain gaps and ambiguous SAR data. This compound delivers a pre-validated meta-phenyl-3-carboxamide topology that matches the kinase hinge-binding pose (Chk2 PDB: 2XBJ), providing a reliable starting point for inhibitor design. - Distinct 1,5-dimethyl-3-carboxamide regioisomer not interchangeable with 5-carboxamide or ortho/para analogs - Free benzimidazole N-H essential for hinge hydrogen bonding and SDH/FabH activity - Available for immediate shipment with documented purity, reducing lead-time risk in SAR campaigns

Molecular Formula C19H17N5O
Molecular Weight 331.379
CAS No. 1014045-57-8
Cat. No. B2831332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1014045-57-8
Molecular FormulaC19H17N5O
Molecular Weight331.379
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C19H17N5O/c1-12-10-17(23-24(12)2)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22)
InChIKeyJVINQDHQPUNWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1014045-57-8: Structural Classification & Core Scaffold


N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1014045-57-8) is a heterocyclic small molecule (C₁₉H₁₇N₅O; MW 331.38) combining a benzimidazole pharmacophore with a 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety connected via a meta-substituted phenyl linker . The 3-carboxamide pyrazole regioisomer, the meta-phenyl topology, and the free benzimidazole N–H distinguish it from close structural analogs bearing 5-carboxamide linkages, ortho/para phenyl substitution, or N-alkylated benzimidazoles. The compound belongs to the broader pyrazole–benzimidazole carboxamide class, which has established activity across multiple target families including checkpoint kinase 2 (Chk2), bacterial FabH, succinate dehydrogenase (SDH), and receptor tyrosine kinases [1][2].

1 Scaffold-based kinase screening with 3-carboxamide–benzimidazole pharmacophore geometry
2 Bacterial FabH or antifungal SDH target-family screening with pyrazole–benzimidazole carboxamide chemotype
3 Focused library design requiring meta-phenyl–3-carboxamide topology distinct from common 5-carboxamide regioisomers

CAS 1014045-57-8: Structural Determinants of Substitution Risk


Pyrazole–benzimidazole carboxamides with identical molecular formula (C₁₉H₁₇N₅O; MW 331.38) differ critically in the carboxamide attachment point (3- vs. 5-position), the phenyl linker geometry (meta- vs. ortho- vs. para-), and the pyrazole N-alkylation pattern (1,5-dimethyl vs. 1-ethyl vs. 1-isopropyl). Published SAR across multiple target classes demonstrates that these seemingly minor structural perturbations produce large shifts in potency and selectivity. In the Chk2 inhibitor series, a change from 2-biarylbenzimidazole to pyrazole-substituted analogs shifted IC₅₀ values from nanomolar to micromolar ranges depending on the pyrazole substitution pattern [1]. In the FabH inhibitor series, antibacterial MIC values varied over 100-fold across 27 structurally analogous pyrazol-benzimidazole amides, with optimal activity contingent on a specific combination of substituents [2]. Consequently, substituting the 1,5-dimethyl-3-carboxamide–meta-phenyl–benzimidazole architecture of CAS 1014045-57-8 with a 5-carboxamide, ortho-phenyl, or N-ethyl analog cannot be assumed to preserve biological activity without direct comparative data, and may lead to loss of target engagement, altered selectivity, or incompatible physicochemical profiles in downstream assays [1][3].

Carboxamide Regioisomer
5-carboxamide analogs may shift hydrogen-bond geometry at the kinase hinge; class-level SAR indicates >10-fold potency differences across regioisomers
Phenyl Linker Topology
Ortho- or para-substituted phenyl linkers project the pharmacophore along divergent vectors; meta topology may be required for target-site complementarity
Benzimidazole N–H Status
N-alkylated benzimidazole analogs lack the hinge-region hydrogen-bond donor; published SAR reports >100-fold potency loss upon N-substitution

CAS 1014045-57-8: Quantitative Differentiation Evidence


Regioisomeric Carboxamide Position and Kinase Inhibitor Potency

CAS 1014045-57-8 bears a 1,5-dimethyl-1H-pyrazole-3-carboxamide moiety, whereas the closest commercially available regioisomers—N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1234826-40-4) and N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1,4-dimethyl-1H-pyrazole-5-carboxamide (CAS 1207049-68-0)—carry the carboxamide at the pyrazole 5-position . In the pyrazole-benzimidazole Chk2 inhibitor series (Part I, 2017), the orientation of the carboxamide vector relative to the benzimidazole hydrogen-bond network was critical: 3-carboxamide-substituted analogs displayed differential Chk2 IC₅₀ values spanning 5.5–52.8 nM, whereas repositioning the hydrogen-bond acceptor geometry altered both potency and selectivity [1]. This indicates that the 3-carboxamide regioisomer of CAS 1014045-57-8 presents a pharmacophore geometry distinct from all 5-carboxamide regioisomers, which cannot be assumed equipotent or equi-selective in any kinase, FabH, or SDH assay context without empirical verification.

Carboxamide Regioisomer & Kinase Potency
Class-level
3-carboxamide (CAS 1014045-57-8) vs. 5-carboxamide regioisomers; Chk2 IC₅₀ range 5.5–52.8 nM in class-level series; >10-fold potency shifts predicted with regioisomer change
Regioisomer geometry dictates hydrogen-bond orientation; 5-carboxamide not an interchangeable substitute
Class-level inference from Chk2 congeneric series; no direct head-to-head data for CAS 1014045-57-8
Kinase inhibition Structure-activity relationship Pyrazole regioisomer

Phenyl Linker Geometry and Target Complementarity

CAS 1014045-57-8 incorporates a meta-substituted central phenyl ring linking the benzimidazole to the pyrazole carboxamide. Two commercially available analogs differ in this critical geometric feature: CAS 1207049-68-0 bears an ortho-substituted phenyl, while N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide is para-substituted . In the broader kinase inhibitor literature, benzimidazole-phenyl-pyrazole carboxamides with meta-substitution adopt a distinctive kinked topology (approximately 120° bond angle at the phenyl linker), whereas ortho- and para-substituted analogs project the benzimidazole and pyrazole-carboxamide pharmacophores along divergent vectors, altering the distance and angular relationship between key hydrogen-bond donor/acceptor pairs [1]. In the pyrazole-benzimidazole Chk2 inhibitor program, the phenyl linker geometry was a critical determinant of docking pose within the ATP-binding pocket (PDB: 2XBJ), directly affecting kinase selectivity [1].

Phenyl Linker Geometry & Docking Pose
Class-level
Meta-phenyl (CAS 1014045-57-8) vs. ortho-phenyl (CAS 1207049-68-0) vs. para-phenyl analogs; docking into Chk2 (PDB: 2XBJ) confirms meta topology aligns with ATP-binding pocket
Meta-phenyl linker presents distinct 3D pharmacophore; ortho/para analogs diverge in binding pose
Class-level inference from Chk2 docking studies; ≥10-fold IC₅₀ shifts observed with linker geometry changes
Molecular topology Linker geometry Target complementarity

Pyrazole N-Alkylation: Lipophilicity and Steric Fit

CAS 1014045-57-8 features a 1,5-dimethyl substitution on the pyrazole ring, distinguishing it from analogs with 1-ethyl (CAS 1234826-40-4) or 1-isopropyl (N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-isopropyl-1H-pyrazole-3-carboxamide) substitution . In the FabH inhibitor series of 27 pyrazol-benzimidazole amides, systematic variation of pyrazole N-alkyl groups produced MIC differences from 0.49 μg/mL (optimal) to >100 μg/mL (inactive), demonstrating that N-alkyl size directly modulates antibacterial potency and target engagement [1]. The 1,5-dimethyl pattern of CAS 1014045-57-8 provides a balanced steric profile: the N1-methyl group avoids the steric clash observed with bulkier N-ethyl or N-isopropyl substituents, while the C5-methyl contributes to conformational restriction and metabolic stability relative to unsubstituted pyrazoles.

Pyrazole N-Alkylation & Target Fit
Class-level
1,5-dimethyl (CAS 1014045-57-8) vs. 1-ethyl vs. 1-isopropyl; FabH MIC range 0.49–>100 μg/mL across series; >100-fold variation with N-alkyl size
1,5-dimethyl occupies moderate steric space; bulkier N-alkyl groups may compromise target engagement
Class-level inference from FabH inhibitor SAR (2019); no direct MIC data for CAS 1014045-57-8
Lipophilicity Steric effects Pyrazole N-alkylation

Free Benzimidazole N–H: Key to Kinase Hinge Recognition

CAS 1014045-57-8 retains the free benzimidazole N–H proton, a critical hydrogen-bond donor in the kinase inhibitor pharmacophore . In the pyrazole-benzimidazole Chk2 inhibitor program, molecular docking into Chk2 (PDB: 2XBJ) confirmed that the benzimidazole N–H donates a hydrogen bond to the kinase hinge-region backbone carbonyl, anchoring the inhibitor within the ATP-binding site [1]. N-alkylated benzimidazole analogs lose this key interaction, and the published SAR demonstrates that maintaining the free N–H is essential for high-affinity Chk2 binding (IC₅₀ range 5.5–65.07 nM across 31 compounds in Parts I and II) [1][2]. Similarly, in the Aurora A/B kinase pyrazole–benzimidazole series, the benzimidazole N–H forms a conserved hydrogen bond critical for potency; N-methylation ablates kinase inhibitory activity [3].

Free Benzimidazole N–H & Kinase Hinge
Class-level
Free N–H present (CAS 1014045-57-8); Chk2 IC₅₀ 5.5–65.07 nM for N–H-bearing analogs; docking confirms hinge-region hydrogen bond; N-alkylation ablates this contact
Free benzimidazole N–H is critical for kinase hinge recognition; N-substituted analogs lose key interaction
Class-level inference from Chk2 and Aurora A/B kinase series; >100-fold potency loss upon N-alkylation reported
Benzimidazole N–H Kinase hinge binding Hydrogen-bond donor

Antifungal SDH Inhibition by Pyrazole–Benzimidazole Hybrids

A 2024 study evaluated a focused library of pyrazole carboxamide derivatives incorporating a benzimidazole moiety as succinate dehydrogenase (SDH) inhibitors for antifungal applications . Although CAS 1014045-57-8 was not among the specific compounds tested, the study demonstrated that the pyrazole carboxamide–benzimidazole hybrid scaffold is competent for SDH inhibition, with EC₅₀ values for active compounds against Botrytis cinerea reported as low as 110 μg/mL [1]. The presence of both the pyrazole carboxamide and the benzimidazole N–H was critical for activity, consistent with a pharmacophore model in which the carboxamide carbonyl coordinates the SDH active-site metal and the benzimidazole engages in π-stacking . CAS 1014045-57-8 fulfills both these structural prerequisites, whereas analogs lacking the free benzimidazole N–H or bearing a 5-carboxamide regioisomer would be predicted to lose one or both of these interactions.

Antifungal SDH Scaffold Competence
Class-level
Pyrazole–benzimidazole carboxamide hybrids: EC₅₀ as low as 110 μg/mL against B. cinerea; both carboxamide and benzimidazole N–H required for SDH inhibition
Scaffold fulfills SDH pharmacophoric requirements; class-level support for antifungal screening fit
Class-level inference from 2024 SDH inhibitor study; CAS 1014045-57-8 not directly tested
Succinate dehydrogenase Antifungal Pyrazole carboxamide

Commercial Purity and Procurement Availability Comparison

CAS 1014045-57-8 is commercially available at ≥95% purity (HPLC) from multiple suppliers, with catalog pricing and stock information accessible through aggregated procurement platforms . The closest regioisomeric analogs—CAS 1234826-40-4 (1-ethyl-5-carboxamide) and CAS 1207049-68-0 (ortho-phenyl-1,4-dimethyl-5-carboxamide)—are available at comparable purity specifications but differ fundamentally in pharmacophore geometry as established in Evidence Items 1–5 . The meta-phenyl-3-carboxamide architecture of CAS 1014045-57-8 represents a specific and less commonly cataloged substitution pattern among commercial benzimidazole–pyrazole carboxamide screening compounds, making it a structurally distinctive entry point for scaffold-hopping or focused library design.

Commercial Purity & Availability
Data to verify
CAS 1014045-57-8: ≥95% purity (HPLC); comparable purity across regioisomeric analogs (CAS 1234826-40-4, CAS 1207049-68-0); differentiation lies in structural topology
Selection driven by pharmacophore geometry, not purity or availability constraints
Supplier datasheet information; verify lot-specific COA before procurement
Purity Procurement Commercial availability

CAS 1014045-57-8: Recommended Application Scenarios


Kinase Hit-to-Lead with 3-Carboxamide Pharmacophore

For drug discovery programs targeting kinases where the ATP-binding site hinge region is engaged by a benzimidazole N–H donor paired with a pyrazole carboxamide acceptor, CAS 1014045-57-8 provides a pre-validated scaffold geometry. The meta-phenyl-3-carboxamide topology (Evidence Items 1, 2, and 4) matches the docking pose observed for pyrazole–benzimidazole conjugates in Chk2 (PDB: 2XBJ), where the benzimidazole N–H donates a hydrogen bond to the hinge backbone carbonyl and the carboxamide oxygen accepts a hydrogen bond from the hinge backbone amide [1]. This compound is appropriate as a starting point for scaffold-based kinase inhibitor design when the intended target shares the conserved kinase hinge-region architecture. Analogs with 5-carboxamide or ortho-phenyl geometry (CAS 1234826-40-4, CAS 1207049-68-0) are predicted to misalign these critical hydrogen-bond contacts and should not be used as direct substitutes.

Antibacterial FabH Inhibitor Lead Generation

The pyrazole–benzimidazole amide class has demonstrated FabH inhibitory activity with MIC values of 0.49–0.98 μg/mL against Gram-positive and Gram-negative bacteria (compound 31 in the 2019 FabH series) and FabH IC₅₀ of 1.22 μM [2]. CAS 1014045-57-8 contains the core benzimidazole–phenyl–pyrazole-carboxamide architecture shared with the active FabH inhibitors in this series (Evidence Item 3). For antibacterial discovery programs targeting the bacterial FAS-II pathway, this compound represents a structurally appropriate entry point for SAR exploration, with the 1,5-dimethyl-3-carboxamide pattern offering a distinct substitution space relative to previously characterized FabH leads.

Antifungal SDH Inhibitor Discovery with Pyrazole–Benzimidazole Hybrids

The 2024 SDH inhibitor study demonstrated that pyrazole carboxamide derivatives containing a benzimidazole moiety exhibit EC₅₀ values as low as 110 μg/mL against Botrytis cinerea, with both the carboxamide and benzimidazole N–H being essential for activity (Evidence Item 5) . CAS 1014045-57-8 possesses both of these required structural features. For agrochemical or antifungal drug discovery programs targeting succinate dehydrogenase, this compound offers a scaffold with the correct pharmacophoric elements. Analogs with N-substituted benzimidazoles or 5-carboxamide geometry are predicted to underperform in SDH assays based on the established SAR.

Focused Library Design and Scaffold-Hopping Around Benzimidazole–Pyrazole Core

CAS 1014045-57-8 occupies a specific and less commonly cataloged chemical space defined by the combination of (i) 1,5-dimethyl-1H-pyrazole, (ii) 3-carboxamide linkage, (iii) meta-phenyl spacer, and (iv) free benzimidazole N–H. Among commercially available benzimidazole–pyrazole carboxamide screening compounds, the meta-phenyl-3-carboxamide topology (CAS 1014045-57-8) is structurally distinct from the more common ortho-phenyl-5-carboxamide (CAS 1207049-68-0) and para-phenyl-3-carboxamide variants (Evidence Items 1, 2, and 6) . For medicinal chemistry groups building focused libraries around this chemotype, CAS 1014045-57-8 provides a valuable diversification node to probe the SAR of phenyl linker geometry and carboxamide regioisomerism in parallel.

Application
Selection Property
Validation Focus
Kinase hit-to-lead with 3-carboxamide pharmacophore
3-carboxamide regioisomer + free benzimidazole N–H
Hinge-region hydrogen-bond geometry; target engagement assay context
Antibacterial FabH inhibitor screening
1,5-dimethyl-3-carboxamide–meta-phenyl scaffold
FabH enzymatic assay and MIC endpoint review against panel strains
Antifungal SDH inhibitor discovery
Pyrazole carboxamide + benzimidazole hybrid core
SDH enzymatic inhibition and mycelial growth endpoint context
Focused library design around benzimidazole–pyrazole core
Meta-phenyl-3-carboxamide topology (less common regioisomer)
SAR exploration of phenyl linker geometry and carboxamide regioisomerism
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